(-)-Camphene

Stereochemistry Quality Control Chiral Purity

(-)-Camphene (CAS 5794-04-7) supplies validated (1S,4R) configuration with [α]²⁰/D -48° for stereospecific synthesis where racemic material fails. • Chiral scaffold for antibacterial derivatives active against multidrug-resistant S. aureus (MIC 1.9-31.2 μg/ml) and synergistic with pyrazinamide vs M. tuberculosis • Botanical insecticide lead: LC50 6.28 μg/ml against Spodoptera litura • Analytical standard: GC-MS RI 940.81 (HP-5MS) for unambiguous terpene identification

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 5794-04-7
Cat. No. B1212284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Camphene
CAS5794-04-7
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1=C)C
InChIInChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
InChIKeyCRPUJAZIXJMDBK-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (-)-Camphene (CAS 5794-04-7): A Quantitative Baseline for the (1S,4R)-Enantiomer


(-)-Camphene (CAS 5794-04-7) is the laevorotatory enantiomer of camphene, a bicyclic monoterpene hydrocarbon (C₁₀H₁₆, MW 136.24 g/mol) [1]. This specific stereoisomer possesses a (1S,4R) absolute configuration and exhibits a characteristic optical rotation of [α]²⁰/D -48° (c = 4, ethanol) . It occurs as a waxy, white to off-white solid with a melting point of 33–38 °C, a boiling point of 157.5–158.5 °C, and is volatile and flammable, requiring specific handling and storage conditions . Unlike the racemic mixture (CAS 79-92-5) or the (+)-enantiomer (CAS 5794-03-6), the specific stereochemistry of (-)-camphene dictates its distinct biological interactions and sensory profile, which is described as fresh, woody, fir needle, and terpenic [2].

(-)-Camphene vs. Common Monoterpene Analogs: Why Stereochemistry and Structure Defeat Simple Interchange


Substituting (-)-camphene with its racemic mixture (CAS 79-92-5), its (+)-enantiomer (CAS 5794-03-6), or other abundant monoterpenes like α-pinene, β-pinene, or limonene is scientifically unjustified without quantitative justification. Each stereoisomer exhibits distinct optical rotation and can trigger divergent biological responses; for example, the enantiomers of camphene are reported to have different olfactory notes [1]. Furthermore, despite sharing a molecular formula with other C₁₀H₁₆ isomers, camphene's unique bicyclo[2.2.1]heptane skeleton leads to fundamentally different physicochemical properties (e.g., a higher melting point than many liquid terpenes) and biological activity . As demonstrated in the evidence below, (-)-camphene can exhibit significantly different potency in insecticidal assays compared to other monoterpenes [2] and presents unique challenges in industrial processing due to its solid-state at ambient temperatures [3].

Quantitative Differentiation of (-)-Camphene (CAS 5794-04-7) Against Key Comparators


Enantiomeric Purity and Optical Rotation: Differentiating (-)-Camphene from Racemic and (+)-Isomers

(-)-Camphene (CAS 5794-04-7) is distinguished from the racemic camphene mixture (CAS 79-92-5) and the (+)-enantiomer (CAS 5794-03-6) by its specific optical rotation. The (-)-enantiomer exhibits a specific rotation of [α]²⁰/D -48° (c = 4 in ethanol), with an alternative reported value of [α]²⁵/D -35 to -43° (c = 4 in ethanol) . This is in contrast to the racemic mixture, which has no net optical rotation, and the (+)-enantiomer, which rotates plane-polarized light in the positive direction. This quantitative stereochemical property is critical for applications where biological activity or sensory perception is stereospecific.

Stereochemistry Quality Control Chiral Purity

Potent Insecticidal Activity Against Spodoptera litura Compared to Co-occurring Sesquiterpenes

In a study evaluating the insecticidal activity of pure constituents from Wedelia prostrata essential oil against 4th instar larvae of the tobacco cutworm (Spodoptera litura), camphene was identified as the most toxic molecule tested, with an LC50 of 6.28 μg/ml [1]. This activity was significantly higher than that of other major sesquiterpenes in the oil, including γ-elemene (LC50 = 10.64 μg/ml), α-humulene (LC50 = 12.89 μg/ml), and (E,E)-α-farnesene (LC50 = 16.77 μg/ml) [1].

Insecticidal Biopesticide LC50

Significantly Lower Fumigant Toxicity to Tetranychus urticae Compared to Other Monoterpenes

A comparative study on the acaricidal activity of monoterpenes against the two-spotted spider mite (Tetranychus urticae) demonstrated that camphene exhibited significantly weaker fumigant toxicity than its structural analogs. The LC50 for camphene was 61.45 mg/l, whereas the LC50 values for other tested monoterpenes ranged from 1.28 to 8.09 mg/l [1]. This stark difference in potency (camphene being at least 7.6-fold less effective than the next weakest compound) is critical for application selection.

Acaricidal Fumigant Toxicity LC50

Industrial Process Limitation: Unsuitability for Ambient Temperature Microcapsule Production

In the development of air-filled polymeric microcapsules for use as an ultrasound contrast agent, (-)-camphene was evaluated as an organic phase solvent. The study found that tricyclene and, to some degree, (-)-camphene were unsuitable for industrial production due to their melting points being above 30 °C [1]. This physical property necessitated replacement with cyclooctane and cyclohexane, which remain liquid over a wider temperature range and yielded improved production metrics such as particle volume concentration and acoustic attenuation [1].

Microencapsulation Process Development Material Science

Standardized GC-MS Retention Index (RI 940.81) on HP-5MS Column

For unambiguous identification in complex mixtures, (-)-camphene can be reliably differentiated from other monoterpenes by its gas chromatography retention index. On a standard HP-5 MS capillary column (30 m × 250 µm × 0.25 µm), camphene exhibits a well-defined Retention Index of 940.81 [1]. This value is distinct from closely eluting compounds like α-pinene (typically RI ~930-940) and β-pinene (RI ~970-980), providing a quantitative metric for peak assignment in GC-MS analyses [2].

Analytical Chemistry Metabolomics GC-MS

Validated Application Scenarios for (-)-Camphene (CAS 5794-04-7) Based on Quantitative Evidence


Development of Stereospecific Derivatives for Antimicrobial Drug Discovery

The specific stereochemistry of (-)-camphene has been leveraged as a scaffold for synthesizing derivatives with potent antibacterial activity. Research demonstrates that (-)-camphene-based thiosemicarbazide (TSC) and 4-hydroxy-thiosemicarbazone (4-OH-TSZ) derivatives exhibit bactericidal activity against multidrug-resistant Staphylococcus aureus and Enterococcus spp., with MIC values ranging from 1.9 to 31.2 μg/ml [4]. Furthermore, specific (-)-camphene derivatives show a synergistic effect with pyrazinamide against multidrug-resistant Mycobacterium tuberculosis at acidic pH (pH 6.0), a condition mimicking the phagolysosomal environment [2]. This establishes the (-)-enantiomer as a privileged starting material for medicinal chemistry programs targeting resistant Gram-positive bacteria and M. tuberculosis.

Formulation of a Targeted Biopesticide Against Spodoptera litura Larvae

(-)-Camphene is a leading candidate for development as a botanical insecticide specifically targeting the tobacco cutworm (Spodoptera litura). A direct comparative study found camphene to be the most potent among several terpenes, with an LC50 of 6.28 μg/ml against 4th instar larvae, significantly outperforming co-occurring compounds like γ-elemene (LC50 = 10.64 μg/ml) [4]. This quantitative efficacy data supports its selection for further formulation and field trials as a natural pest control agent.

GC-MS Analytical Standard for Essential Oil and Metabolomics Research

Given its well-defined GC-MS retention index of 940.81 on a standard HP-5MS column [4], (-)-camphene serves as a critical analytical standard for the identification and quantification of volatile compounds in essential oils, plant metabolomics, and environmental samples. Its RI is distinct from other common monoterpenes like α- and β-pinene, allowing for unambiguous peak assignment in complex chromatograms. Procurement of a high-purity (-)-camphene standard is essential for accurate method validation and routine quality control in laboratories performing terpene analysis.

Technical Documentation Hub

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